molecular formula C11H15ClN2O3S B11838602 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-ol

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-ol

Cat. No.: B11838602
M. Wt: 290.77 g/mol
InChI Key: AAMGVWCUQCIXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-ol is a chemical compound that belongs to the class of sulfonyl-substituted pyridines This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a chloropyridin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-ol typically involves the reaction of 5-chloropyridin-4-ol with azepan-1-ylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The azepane ring may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid
  • 3-(Azepan-1-ylsulfonyl)-5-bromobenzoic acid
  • 3-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one

Uniqueness

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and sulfonyl group enhances its potential for diverse applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H15ClN2O3S

Molecular Weight

290.77 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-5-chloro-1H-pyridin-4-one

InChI

InChI=1S/C11H15ClN2O3S/c12-9-7-13-8-10(11(9)15)18(16,17)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,13,15)

InChI Key

AAMGVWCUQCIXHK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Cl

Origin of Product

United States

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